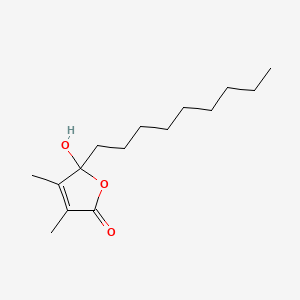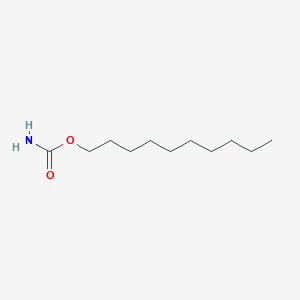![molecular formula C14H15F3O4S B14005469 (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique bicyclic structure with a trifluoromethyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
The compound’s potential biological activity is of interest for studying enzyme interactions and metabolic pathways. Researchers may use it to investigate the effects of trifluoromethyl groups on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its unique structure may offer new avenues for drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, the compound may be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl benzenesulfonate: Similar structure but without the methyl group on the benzene ring.
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-chlorobenzenesulfonate: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the trifluoromethyl group and the specific bicyclic structure make (1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methyl 4-methylbenzenesulfonate unique
Propriétés
Formule moléculaire |
C14H15F3O4S |
|---|---|
Poids moléculaire |
336.33 g/mol |
Nom IUPAC |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15F3O4S/c1-10-2-4-11(5-3-10)22(18,19)21-9-12-6-13(7-12,20-8-12)14(15,16)17/h2-5H,6-9H2,1H3 |
Clé InChI |
IJKYHWQSXLKWOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(OC3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


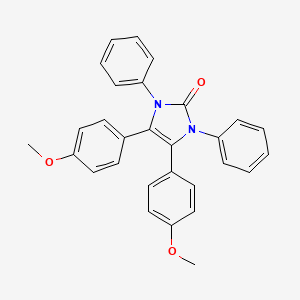
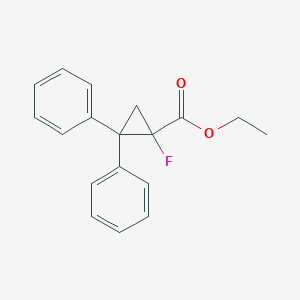

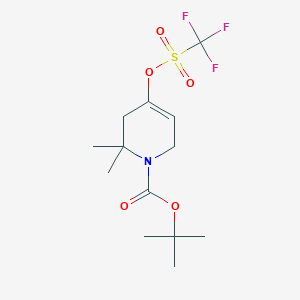
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide](/img/structure/B14005399.png)
![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)
![N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide](/img/structure/B14005409.png)
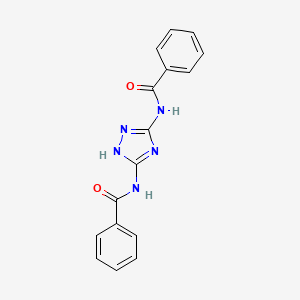
![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
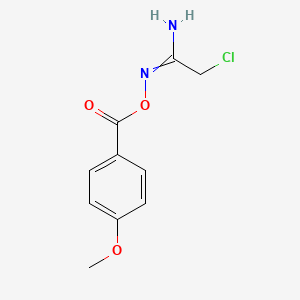
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
